Prop-2-yn-1-yl benzoate

Beschreibung

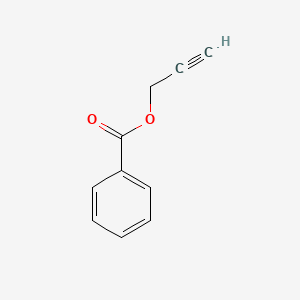

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-ynyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDHEMWCIUHARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986879 | |

| Record name | Prop-2-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-04-5 | |

| Record name | 6750-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Prop 2 Yn 1 Yl Benzoate and Its Derivatives

Direct Esterification Approaches for Prop-2-yn-1-yl Benzoate (B1203000) Synthesis

Direct esterification represents a fundamental and straightforward approach for the synthesis of prop-2-yn-1-yl benzoate. This typically involves the reaction of benzoic acid with propargyl alcohol. Two common methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

The Fischer-Speier esterification is an acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water. For the synthesis of this compound, this involves heating benzoic acid with propargyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.

A milder alternative for direct esterification is the Steglich esterification . This method is particularly useful for substrates that are sensitive to strong acidic conditions. The reaction proceeds at room temperature and employs a coupling reagent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). scilit.commdpi.com The DCC activates the carboxylic acid, allowing for nucleophilic attack by the alcohol. A key feature of this reaction is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most common organic solvents and can be easily removed by filtration. scilit.com

| Esterification Method | Reagents | Catalyst | Key Features |

| Fischer-Speier Esterification | Benzoic acid, Propargyl alcohol | Strong acid (e.g., H₂SO₄, TsOH) | Reversible; requires excess alcohol or water removal. |

| Steglich Esterification | Benzoic acid, Propargyl alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions; suitable for sensitive substrates. |

Alkylation Strategies for this compound Synthesis

Alkylation strategies provide an alternative route to this compound and its derivatives, typically involving the reaction of a carboxylate salt with an appropriate propargyl electrophile.

Synthesis via Alkylation of Carboxylic Acids with Propargyl Bromide

The synthesis of this compound can be efficiently achieved through the alkylation of a benzoate salt with propargyl bromide. In this method, benzoic acid is first deprotonated with a base to form the benzoate anion, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

A study on the synthesis of bis(propargyl) aromatic esters demonstrated the successful reaction of dicarboxylic acids with propargyl bromide in the presence of potassium carbonate, yielding the desired esters in good yields. This methodology is directly applicable to the synthesis of this compound from benzoic acid.

Alkylation Routes for Substituted this compound Analogues

The alkylation strategy is readily adaptable for the synthesis of a wide range of substituted this compound analogues. By starting with appropriately substituted benzoic acids, a diverse library of propargyl esters can be prepared. The electronic nature of the substituents on the benzoic acid ring can influence the nucleophilicity of the carboxylate and thus the reaction rate. Electron-donating groups can enhance the nucleophilicity of the carboxylate, potentially leading to faster reaction times, while electron-withdrawing groups may have the opposite effect.

For instance, the synthesis of prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate has been reported, where the starting substituted benzoic acid is reacted with propargyl bromide. researchgate.net This demonstrates the compatibility of the alkylation method with various functional groups on the aromatic ring.

| Starting Material | Reagents | Base | Solvent | Product |

| Benzoic Acid | Propargyl Bromide | K₂CO₃ | Acetone/DMF | This compound |

| Substituted Benzoic Acid | Propargyl Bromide | K₂CO₃ | Acetone/DMF | Substituted this compound |

Cross-Coupling Reactions in the Derivatization of this compound

The terminal alkyne of this compound is a versatile functional group that can be further elaborated through various cross-coupling reactions, allowing for the synthesis of a wide array of complex molecules.

Copper(I)-Catalyzed Csp-Chalcogen Bond Formation for Organochalcogenyl Prop-2-yn-1-yl Benzoates

The formation of a bond between the sp-hybridized carbon of the alkyne and a chalcogen atom (sulfur, selenium, or tellurium) can be achieved through copper(I)-catalyzed reactions. While the direct copper-catalyzed chalcogenation of this compound is not extensively detailed in the reviewed literature, the general principles of such transformations are well-established for terminal alkynes. These reactions typically involve the coupling of a terminal alkyne with a chalcogen source, such as a disulfide or a diselenide, in the presence of a copper(I) catalyst. This methodology would, in principle, allow for the synthesis of organochalcogenyl prop-2-yn-1-yl benzoates, where the terminal hydrogen of the alkyne is replaced by a sulfur- or selenium-containing group.

Palladium-Catalyzed Suzuki and Sonogashira Type Cross-Coupling Reactions for Functionalized Prop-2-yn-1-yl Benzoates

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound derivatives.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For the derivatization of this compound, a halo-substituted benzoate would be required as the starting material. For example, a bromo- or iodo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds on the aromatic ring.

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This reaction can be applied in two ways for the synthesis of functionalized prop-2-yn-1-yl benzoates. Firstly, the terminal alkyne of this compound itself can be coupled with various aryl or vinyl halides to extend the alkyne chain.

Secondly, and more synthetically versatile, is the coupling of a halo-substituted benzoic acid with a terminal alkyne, followed by esterification to the propargyl ester, or the direct Sonogashira coupling of a halo-substituted this compound. An efficient synthesis of 3,5-bis(3-hydroxyprop-1-ynl)benzoate ester derivatives has been reported via an improved palladium-catalyzed Sonogashira reaction of 3,5-dibromobenzene derivatives with propargyl alcohol. scilit.com This demonstrates the feasibility of constructing complex, functionalized benzoate esters using this methodology. The reaction of various iodoaromatic compounds with propargyl alcohol in the presence of a palladium catalyst also yields the corresponding coupled products. beilstein-journals.org

| Coupling Reaction | Substrates | Catalyst System | Bond Formed |

| Suzuki Coupling | Halo-substituted this compound, Organoboron compound | Palladium catalyst, Base | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira Coupling | This compound, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Base | C(sp)-C(sp²) |

| Sonogashira Coupling | Halo-substituted this compound, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C(sp²)-C(sp) |

Click Chemistry Approaches for this compound Conjugates

Click chemistry refers to a class of reactions that are rapid, efficient, and selective, and proceed in high yields under mild conditions. nih.gov The most prominent example of a click reaction is the Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide. nih.govbeilstein-journals.org This reaction is widely used in drug discovery, materials science, and bioconjugation due to its reliability and specificity. nih.govbeilstein-journals.org

This compound, with its terminal alkyne functionality, is an ideal substrate for CuAAC reactions. By reacting it with various azide-containing molecules, a diverse library of 1,2,3-triazole-containing conjugates can be synthesized. These triazole rings are not just passive linkers; they can form hydrogen bonds and dipole interactions with biological targets. nih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. beilstein-journals.org The reaction proceeds readily at room temperature and is tolerant of a wide range of functional groups. youtube.com

A general scheme for the CuAAC reaction involving a derivative of this compound is shown below:

Where R-C≡CH is the this compound derivative and N₃-R' is an organic azide.

Table 1: Examples of CuAAC Reactions with Propargyl Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Reference |

| Phenylacetylene | Benzyl azide | Copper catalyst | 1-benzyl-4-phenyl-1,2,3-triazole | youtube.com |

| Alkyne-substituted porphyrins | 6-azidoquinolone | CuSO₄, sodium ascorbate | Porphyrin-quinolone conjugates | beilstein-journals.org |

| N-propargyl indoles | Benzyl azide | Not specified | 1,2,3-triazole-functionalized indoles | nih.gov |

Carbonyl Alkyne Metathesis (CAM) in the Context of this compound Synthesis

Carbonyl-alkyne metathesis is a chemical reaction that involves the formal exchange of a carbonyl group and an alkyne group. This transformation can be used to construct new carbon-carbon double bonds and carbonyl functionalities. researchgate.net While not a direct method for the synthesis of the parent this compound, CAM can be a powerful tool for the synthesis of its complex derivatives.

For instance, a precursor containing both a carbonyl group and an alkyne, which could be derived from this compound, can undergo an intramolecular CAM reaction to form cyclic structures. These reactions are often catalyzed by Lewis acids or transition metals. rsc.orgrsc.org The reaction provides a route to complex polycyclic and heterocyclic systems. researchgate.net

Metal-Free Synthetic Protocols for this compound Derivatives

While many synthetic methods rely on metal catalysts, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications.

The chloroazidation of alkynes is a process that introduces both a chlorine atom and an azide group across the triple bond. For internal alkynes, controlling the regioselectivity of this addition is a significant challenge. Metal-free protocols for the chloroazidation of internal alkynes have been developed, offering a route to highly functionalized vinyl azides.

While specific examples incorporating this compound scaffolds are not detailed in the provided search results, the general methodology can be applied. For instance, a derivative of this compound with an internal alkyne could undergo chloroazidation. The resulting vinyl azides are versatile intermediates that can be further transformed, for example, through cycloaddition reactions or reduction of the azide group.

Asymmetric Synthesis of Propargylamines Incorporating Benzoate Moieties

Propargylamines are important building blocks in organic synthesis, particularly for the preparation of biologically active compounds and peptidomimetics. nih.govresearchgate.net The asymmetric synthesis of these compounds, to control the stereochemistry, is of great interest.

One common approach to chiral propargylamines is the asymmetric alkynylation of imines. researchgate.net Benzoate substituents can be incorporated into the structure of these propargylamines, making them derivatives of the this compound scaffold. nih.gov These benzoate moieties are relatively inert and can be carried through various synthetic steps. nih.gov

The synthesis often involves the use of a chiral auxiliary, such as Ellman's chiral sulfinamide, to induce stereoselectivity. researchgate.net The condensation of an aldehyde with the chiral sulfinamide provides a chiral N-sulfinylimine, which then reacts with an alkynyl nucleophile to afford the desired propargylamine (B41283) with high diastereoselectivity. nih.gov

Table 2: Approaches to Asymmetric Synthesis of Propargylamines

| Method | Key Features | Stereocontrol | Reference |

| Alkynylation of Imines | Classic method for chiral propargylamines. | High | nih.govresearchgate.net |

| Use of Chiral Auxiliaries | Ellman's sulfinamide is commonly used. | High diastereoselectivity | researchgate.netnih.gov |

| Brønsted Base Catalysis | A transition metal-free approach. | High efficiency and practicality | nih.gov |

Based on a comprehensive search of the available research, there is no specific information detailing the zinc-catalyzed esterification and transamidation involving this compound fragments as a distinct synthetic methodology. While zinc has been established as a catalyst for both esterification and transamidation reactions with other substrates, and is also utilized in reactions involving propargyl compounds, the direct application to this compound for these specific transformations is not documented in the provided search results.

Therefore, the content for the requested section "2.8. Zinc-Catalyzed Esterification and Transamidation Involving this compound Fragments" cannot be generated with scientific accuracy and adherence to the strict content inclusions, as there are no detailed research findings or data tables available on this specific topic.

To provide context on related chemistries:

Zinc-Catalyzed Propargylations: Zinc catalysts are widely used in the propargylation of aldehydes, ketones, and imines. These reactions typically employ propargyl sources such as propargyl boronates or bromides to introduce the propargyl group.

Zinc-Catalyzed Esterification and Transamidation: Zinc compounds, including zinc triflate and zinc oxide, have been shown to effectively catalyze esterification and transamidation reactions on a variety of molecules, such as N-benzoyl cytosine and in the synthesis of biodiesel.

However, the synthesis of derivatives from this compound through zinc-catalyzed esterification or transamidation remains an unexplored area in the reviewed literature.

Mechanistic Investigations of Reactions Involving Prop 2 Yn 1 Yl Benzoate

Proposed Mechanisms for Catalytic Transformations of Prop-2-yn-1-yl Benzoate (B1203000)

The catalytic transformations of prop-2-yn-1-yl benzoate and related propargyl esters are predominantly facilitated by transition metals, with gold and rhodium complexes being particularly prominent. These reactions proceed through a variety of intricate mechanistic pathways, often involving the activation of the alkyne moiety by the metal catalyst.

One of the key mechanistic pathways in gold-catalyzed reactions of propargyl esters involves a iaea.orgiaea.org-sigmatropic rearrangement. The process is initiated by the coordination of the gold(I) catalyst to the alkyne of the this compound. This coordination increases the electrophilicity of the alkyne, facilitating a 1,2-acyloxy migration to form a gold-containing allene (B1206475) intermediate. This intermediate can then undergo further transformations, such as cyclization or nucleophilic attack, to yield a diverse range of products.

Another significant catalytic transformation is the rhodium-catalyzed propargylic C-H activation. This redox-neutral and atom-economic process allows for the synthesis of branched allylic esters. The proposed mechanism involves the coordination of the rhodium catalyst to the alkyne. A crucial step is the oxidative addition of the carboxylic acid to the active catalyst, which can also lead to a deactivation pathway. The formation of a hydride species is central to this deactivation, which can irreversibly form a catalytically inactive σ-vinyl complex by coordinating with a terminal alkyne.

The following table summarizes the key features of these proposed mechanisms:

| Catalyst System | Key Mechanistic Steps | Intermediates | Potential Outcomes |

| Gold(I) | 1. Coordination to alkyne2. 1,2-Acyloxy migration ( iaea.orgiaea.org-sigmatropic rearrangement)3. Further functionalization | Gold-containing allene, Gold-carbene species | Cyclized products, Functionalized allenes |

| Rhodium(I/III) | 1. Coordination to alkyne2. C-H activation at the propargylic position3. Reductive elimination | Rhodium-hydride species, Metallocycles | Branched allylic esters, Isomerized products |

Stereochemical Control and Outcomes in this compound Reactions

Achieving stereochemical control in reactions involving this compound is a critical aspect of their synthetic utility, enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity. The primary strategy for achieving such control is the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or reactive conformations of the substrate or intermediates.

In asymmetric propargylation reactions, where a propargyl group is transferred to a prochiral electrophile, chiral ligands on the metal catalyst play a pivotal role in determining the stereochemical outcome. These ligands create a chiral environment around the metal center, which directs the approach of the reactants and influences the facial selectivity of the addition. For instance, the use of chiral bis(oxazoline) or phosphine (B1218219) ligands in conjunction with metal catalysts has been shown to induce high levels of enantioselectivity in the propargylation of aldehydes and ketones.

The stereochemical outcome of these reactions is often dictated by the formation of a well-defined transition state. The steric and electronic properties of the chiral ligand, the substrate, and the metal all contribute to the stability of a particular transition state geometry, leading to the preferential formation of one stereoisomer over the other.

The table below provides examples of stereochemical control in reactions analogous to those involving this compound:

| Reaction Type | Chiral Influence | Typical Stereochemical Outcome | Key Factors |

| Asymmetric Propargylation | Chiral metal-ligand complex | High enantioselectivity (ee) | Structure of the chiral ligand, nature of the metal, reaction temperature |

| Diastereoselective Addition | Substrate-controlled or reagent-controlled | High diastereoselectivity (de) | Pre-existing stereocenters in the substrate, chiral non-racemic reagents |

| Dynamic Kinetic Resolution | Chiral catalyst and racemic starting material | High ee and de | Rapid racemization of the starting material and stereoselective reaction |

Intramolecular Rearrangements of this compound Systems

Meyer-Schuster Rearrangements of Propargylic Alcohol Derivatives to Prop-2-yn-1-yl Benzoates

The Meyer-Schuster rearrangement is a well-established method for the conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comrsc.org While the classical reaction involves the acid-catalyzed rearrangement of the alcohol itself, this transformation can be extended to derivatives such as prop-2-yn-1-yl benzoates, often under milder conditions using transition metal catalysts. organicreactions.org

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement proceeds through the following steps:

Protonation of the hydroxyl group of the propargylic alcohol, forming a good leaving group (water).

Departure of the leaving group to generate a resonance-stabilized carbocation.

Nucleophilic attack by water on the carbocation at the more substituted carbon, leading to an enol intermediate.

Tautomerization of the enol to the more stable keto form, yielding the α,β-unsaturated carbonyl compound. wikipedia.org

In the context of propargylic esters like this compound, the rearrangement can be catalyzed by various transition metals, such as gold or ruthenium complexes. organicreactions.org These catalysts can activate the alkyne towards nucleophilic attack or facilitate the 1,3-migration of the benzoate group. The reaction often proceeds through an allene intermediate, which is then hydrolyzed to the final enone product. The use of metal catalysts can offer advantages in terms of milder reaction conditions and improved selectivity compared to strong acid catalysis. wikipedia.org

Nucleophilic Addition Pathways to p-Benzynes Derived from this compound Precursors

This compound can serve as a precursor for the generation of highly reactive p-benzyne (1,4-didehydrobenzene) diradicals through the formation of an enediyne structure. The core principle involves the Bergman cyclization, a thermal or photochemically induced cycloaromatization of an enediyne to produce a p-benzyne biradical. organic-chemistry.orgwikipedia.org

The pathway from this compound to a p-benzyne intermediate typically involves its incorporation into a larger molecule containing the enediyne motif (a Z-configured double bond connecting two triple bonds). Recent research has shown that acyclic enediynes containing propargyl ester functionalities can be synthesized. researchgate.netresearcher.life These acyclic precursors can then undergo a facile propargyl-allenyl rearrangement to form an enyne-allene structure, which is primed for Myers-Saito cyclization, a related cycloaromatization that also generates a diradical species capable of acting as a p-benzyne equivalent. researchgate.net

Once the p-benzyne diradical is formed, it is a highly reactive intermediate. While it can react via radical pathways, such as hydrogen atom abstraction, it has also been shown to undergo nucleophilic addition. This represents a less common but synthetically valuable reaction pathway. The mechanism is thought to involve the attack of a nucleophile on one of the radical centers of the singlet diradical, leading to the formation of an aryl anion. This highly basic anion is then protonated to give the final substituted aromatic product. The rate-limiting step in this sequence is typically the initial Bergman or Myers-Saito cyclization to form the p-benzyne.

The table below outlines the key stages in this process:

| Stage | Description | Key Intermediates |

| 1. Enediyne Formation | Incorporation of the this compound moiety into a molecule containing a (Z)-hex-3-ene-1,5-diyne core structure. | Acyclic or cyclic enediyne with a benzoate group |

| 2. Cycloaromatization | Thermal or photochemical Bergman or Myers-Saito cyclization of the enediyne precursor to generate a highly reactive diradical intermediate. | p-Benzyne diradical, Enyne-allene intermediate |

| 3. Nucleophilic Addition & Protonation | Attack of a nucleophile (e.g., halide, thiolate) on the p-benzyne diradical, followed by protonation of the resulting aryl anion to yield the final substituted aromatic product. | Aryl anion |

This pathway provides a novel method for the formation of C-nucleophile bonds on an aromatic ring under conditions that are mechanistically distinct from traditional electrophilic or nucleophilic aromatic substitution reactions.

Catalytic Transformations of Prop 2 Yn 1 Yl Benzoate

Transition Metal Catalysis in Prop-2-yn-1-yl Benzoate (B1203000) Chemistry

Transition metals play a pivotal role in activating the alkyne functionality of Prop-2-yn-1-yl benzoate and its derivatives, enabling a variety of synthetic transformations.

Copper(I)-Catalyzed Reactions of this compound Derivatives

Copper(I) catalysts are notably effective in promoting the azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The process is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Propargyl Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product |

| This compound | Benzyl azide | Cu(I) salt | 1-Benzyl-4-(benzoyloxymethyl)-1H-1,2,3-triazole |

| Prop-2-yn-1-yl acetate | Phenyl azide | CuI / Base | 1-Phenyl-4-(acetoxymethyl)-1H-1,2,3-triazole |

| Propargyl alcohol | 4-Tolyl azide | CuSO4 / Sodium Ascorbate | 1-(4-Tolyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

Palladium-Catalyzed Reactions of this compound Derivatives

Palladium catalysts are instrumental in facilitating cross-coupling reactions. For derivatives of this compound, this can involve either the terminal alkyne (Sonogashira coupling) or a halogenated benzoate ring (Sonogashira or Heck coupling). In a typical Sonogashira coupling, the terminal alkyne of this compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of substituted alkynes.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| This compound Derivative | Coupling Partner | Reaction Type | Catalyst System | Product Type |

| Prop-2-yn-1-yl (4-iodobenzoate) | Phenylacetylene | Sonogashira | Pd(PPh3)2Cl2 / CuI / Amine Base | Disubstituted alkyne |

| This compound | Iodobenzene | Sonogashira | Pd(PPh3)4 / CuI / Amine Base | 1-Phenyl-3-(benzoyloxy)propyne |

| Prop-2-yn-1-yl (4-bromobenzoate) | Styrene | Heck | Pd(OAc)2 / Ligand / Base | Substituted stilbene (B7821643) derivative |

Ruthenium(II)-Catalyzed Isomerization Involving this compound Intermediates

Ruthenium(II) complexes are known to catalyze the isomerization of propargylic esters, such as this compound. This transformation typically proceeds through a acs.orgacs.org-sigmatropic rearrangement of an intermediate ruthenium-allenylidene complex. The initial propargyl benzoate is converted into an allenyl benzoate, which can then further isomerize to a more stable, conjugated dienyl benzoate under the reaction conditions. This isomerization provides a pathway to functionalized dienes from readily available propargylic precursors.

Table 3: Ruthenium(II)-Catalyzed Isomerization of a Propargyl Ester

| Substrate | Catalyst | Intermediate Product | Final Product (after further isomerization) |

| This compound | [Ru(II)] complex | Allenyl benzoate | 1-(Benzoyloxy)propa-1,2-diene |

Gold(I)-Catalyzed Reactivity of Furan-ynes Relevant to this compound Derivatives

Gold(I) catalysts exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. In the context of furan-ynes bearing a propargyl benzoate moiety, gold(I) catalysis can initiate a cascade reaction. organic-chemistry.org This often begins with a acs.orgacs.org-rearrangement of the propargyl benzoate to form an allene (B1206475) intermediate. organic-chemistry.org This reactive allene can then undergo an intramolecular Diels-Alder reaction with the furan (B31954) ring. organic-chemistry.org The outcome of the reaction is influenced by the specific gold catalyst and ligands used. organic-chemistry.org This methodology allows for the rapid construction of complex polycyclic aromatic systems. organic-chemistry.org

Table 4: Gold(I)-Catalyzed Tandem Reaction of a Furan-yne with a Propargyl Ester Moiety

| Substrate | Catalyst | Key Intermediates | Final Product Class |

| Furan-yne with propargyl benzoate | [Au(I)]-phosphine complex | Allenic ester, Oxa-bridged cycloadduct | Polycyclic aromatic compound |

Lewis Acid Catalysis in this compound Transformations

Lewis acids offer an alternative mode of activation for this compound, primarily by interacting with the carbonyl oxygen.

Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf)-Mediated Carbonyl Alkyne Metathesis with this compound

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a potent Lewis acid that can promote the reaction between propargyl carboxylates and ketones. richmond.edu This process involves the in-situ formation of an enol silane (B1218182) from the ketone, which then acts as a nucleophile. richmond.edu The TMSOTf activates the this compound, facilitating its reaction with the enol silane to generate a β-alkynyl ketone. richmond.edu This transformation serves as an efficient method for the construction of carbon-carbon bonds. richmond.edu

Table 5: TMSOTf-Mediated Reaction of a Propargyl Carboxylate with a Ketone

| Propargyl Carboxylate | Ketone | Reagents | Product |

| Prop-2-yn-1-yl acetate | Acetophenone | TMSOTf, Triethylamine | 1-Phenyl-4-pentyn-1-one |

Organocatalysis and Biocatalysis in this compound Derivatization

The derivatization of this compound can be achieved through various catalytic methods, with organocatalysis and biocatalysis emerging as powerful strategies for the synthesis of complex molecules under mild conditions. These approaches offer alternatives to traditional metal-based catalysis, often providing improved selectivity and sustainability.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While specific examples detailing the organocatalytic derivatization of this compound are not extensively documented, the reactivity of the propargyl functional group has been explored in a variety of organocatalytic transformations. These reactions provide a framework for the potential derivatization of this compound.

For instance, N-heterocyclic carbenes (NHCs) have been effectively used to catalyze reactions involving propargylic compounds. NHCs are known to mediate benzoin-type reactions, and their application has been extended to reactions with alkynones to produce substituted propargylic alcohols with high enantioselectivity. beilstein-journals.orgnih.gov This suggests a potential for NHC-catalyzed additions to the alkyne moiety of this compound.

Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have demonstrated significant utility in the enantioselective functionalization of propargylic alcohols. researchgate.netnih.gov These catalysts can activate the alcohol for nucleophilic attack, leading to the formation of various chiral products. While this compound is an ester, the principles of Brønsted acid catalysis could potentially be applied to activate the triple bond towards nucleophilic addition or to catalyze rearrangement reactions.

Furthermore, chiral amine catalysis is a well-established strategy in asymmetric synthesis. nih.gov Although direct applications to this compound are not prevalent, chiral amines are known to catalyze a wide range of transformations, including Michael additions and cycloadditions, on substrates containing activated double or triple bonds. The electron-withdrawing nature of the benzoate group could potentially activate the alkyne of this compound for such organocatalytic transformations.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. Lipases are a particularly relevant class of enzymes for the derivatization of esters like this compound. These enzymes are widely employed in the synthesis and transformation of benzoate esters through esterification, transesterification, and hydrolysis. researchgate.netresearchgate.netunimi.it

The enzymatic synthesis of various alkyl benzoates has been well-documented, often utilizing immobilized lipases for enhanced stability and reusability. researchgate.netresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form as Novozym 435, is a highly efficient catalyst for esterification and transesterification reactions. unimi.it This enzyme could potentially be used for the synthesis of this compound from benzoic acid or its derivatives and propargyl alcohol, or for the transesterification of this compound with other nucleophiles.

Kinetic resolution is another powerful application of biocatalysis. Lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leading to the production of enantiomerically enriched compounds. nih.govnih.gov This principle could be applied to racemic derivatives of this compound to obtain optically active products, which are valuable in pharmaceutical and materials science applications. The efficiency of such enzymatic resolutions is often high, providing products with excellent enantiomeric excess. nih.gov

The derivatization of this compound can also be envisioned through enzymatic reactions that target the propargyl group. While less common than ester transformations, some enzymes can catalyze additions to carbon-carbon triple bonds.

Table 1: Potential Organocatalytic Transformations of Propargyl Compounds

| Catalyst Type | Reaction Type | Potential Product from this compound |

| N-Heterocyclic Carbene (NHC) | Michael Addition | Functionalized alkenyl benzoate |

| Chiral Phosphoric Acid | Cycloaddition | Cyclic benzoate derivative |

| Chiral Amine (e.g., Proline) | Aldol-type reaction | β-Hydroxyalkynyl benzoate derivative |

Table 2: Potential Biocatalytic Transformations Involving this compound

| Enzyme Class | Reaction Type | Substrate(s) | Potential Product(s) |

| Lipase | Esterification | Benzoic acid + Propargyl alcohol | This compound |

| Lipase | Transesterification | This compound + Alcohol/Amine | New benzoate ester/amide |

| Lipase | Kinetic Resolution | Racemic propargyl alcohol derivative + Acyl donor | Enantioenriched propargyl ester |

Applications of Prop 2 Yn 1 Yl Benzoate in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Prop-2-yn-1-yl Benzoate (B1203000) Derivatives for Targeted Biological Activities

The design and synthesis of novel bioactive molecules are cornerstones of medicinal chemistry. The prop-2-yn-1-yl benzoate scaffold offers a synthetically accessible starting point for creating diverse libraries of compounds with potential therapeutic applications. The ester linkage allows for the introduction of a wide array of substituted benzoic acids, while the propargyl group (prop-2-yn-1-yl) provides a reactive site for further functionalization.

The synthesis of this compound derivatives often involves standard esterification reactions between a substituted benzoic acid and propargyl alcohol. More complex derivatives can be prepared through multi-step synthetic sequences. For instance, the introduction of organochalcogenyl groups, such as selenium, has been explored to enhance the biological activity of these compounds. The synthesis of such derivatives can be achieved by reacting propargyl benzoates with diorganyl diselenides under mild conditions.

The versatility of the this compound scaffold is further highlighted by its use in the synthesis of compounds targeting specific biological pathways. For example, derivatives of eugenyl benzoate, which shares structural similarities, have been synthesized and evaluated as inhibitors of the BCL-2 protein in colorectal cancer cells. researchgate.netnih.gov These synthetic strategies often involve reactions such as esterification, demethylation, and halohydrin formation to generate a library of compounds for biological screening. researchgate.netnih.gov The ability to readily modify both the benzoate and the propargyl moieties allows for the fine-tuning of the molecule's physicochemical properties and biological activity to achieve desired therapeutic effects.

Antineoplastic Activity of this compound Analogues

The search for novel anticancer agents is a major focus of drug discovery. This compound and its analogues have emerged as a promising class of compounds with potential antineoplastic activity, particularly against aggressive brain tumors like glioblastoma.

In Vitro Studies on Glioblastoma Cancer Cell Lines

Glioblastoma is a highly aggressive and challenging to treat brain tumor. researchgate.net Several studies have investigated the cytotoxic effects of various compounds on glioblastoma cell lines such as U87, U251, and T98G. nih.govd-nb.infowjarr.comjournalofoncology.org While direct studies of the parent this compound on these specific human cell lines are not extensively documented in the provided sources, related research provides a strong rationale for their investigation.

A key study demonstrated the antiglioma potential of three organochalcogenyl-benzoates, including 3-((4-fluorophenyl)selanyl)this compound, on the C6 rat glioblastoma cell line. researchgate.net All tested compounds exhibited cytotoxic effects, leading to a decrease in cell viability and cell number. researchgate.net The compound 3-((4-fluorophenyl)selanyl)prop-2-in-1-yl benzoate was found to be the most potent among the tested derivatives. researchgate.net Further analysis revealed that this compound induced a significant increase in lipid peroxidation, suggesting that its cytotoxic mechanism may involve the induction of oxidative stress. researchgate.net

These findings in a rat glioblastoma cell line provide a strong impetus for evaluating the efficacy of these and other this compound analogues against a panel of human glioblastoma cell lines to determine their broader therapeutic potential.

Assessment of Antiglioma Potential for Substituted Prop-2-yn-1-yl Benzoates

The assessment of the antiglioma potential of substituted prop-2-yn-1-yl benzoates involves a range of in vitro assays to characterize their cytotoxic and mechanistic properties. The aforementioned study on organoselenium-containing this compound derivatives provides a clear example of this assessment process. researchgate.net

The cytotoxic effects of these compounds were evaluated using MTT assays and direct cell counts over different time points (24, 48, and 72 hours) and concentrations (10-100 µM). researchgate.net The most active compound, 3-((4-fluorophenyl)selanyl)prop-2-in-1-yl benzoate, was further investigated for its effects on cumulative population doubling, clonogenic ability, and induction of senescence. researchgate.net While no significant effects were observed on these parameters, the compound did induce a notable increase in lipid peroxidation, pointing towards a specific mechanism of action. researchgate.net

The data from this study highlights the potential of introducing specific substituents, such as organoselenium moieties, to the this compound scaffold to enhance its antiglioma activity.

Table 1: Antiglioma Activity of Organochalcogenyl-Benzoates on C6 Rat Glioblastoma Cell Line

| Compound | Chemical Name | Treatment Time (hours) | Concentration (µM) | Effect on Cell Viability |

| A | 3-(phenylselanyl)prop-2-yn-1-yl nicotinate | 24, 48, 72 | 10-100 | Cytotoxic |

| B | 3-(phenylselanyl)benzoate)prop-2-yn-1-yl | 24, 48, 72 | 10-100 | Cytotoxic |

| C | 3-((4-fluorophenyl)selanyl)this compound | 24, 48, 72 | 10-100 | Most pronounced cytotoxic effects |

Data synthesized from the study on the antiglioma potential of organochalcogenyl-benzoates. researchgate.net

Development of Chemical Probes Based on this compound Scaffolds

Chemical probes are essential tools in chemical biology for elucidating the function of biomolecules and identifying new drug targets. The this compound scaffold is well-suited for the development of such probes due to the presence of the terminal alkyne group, which can participate in bioorthogonal "click chemistry" reactions.

Trifunctional Building Blocks for UV Light-Induced Covalent Modification of Biological Targets

Trifunctional chemical probes are sophisticated tools that incorporate three key components: a reactive group for covalent modification of the target, a bioorthogonal handle for detection or enrichment, and a connectivity group for attachment to a ligand of interest. The propargyl group of this compound serves as an excellent bioorthogonal handle. sigmaaldrich.com

The design of such probes involves incorporating a photoreactive group, such as a diazirine or benzophenone, onto the benzoate scaffold. sigmaaldrich.com Upon exposure to UV light, these photoreactive groups form highly reactive intermediates that can covalently bind to nearby amino acid residues of a target protein. nih.govnih.gov The terminal alkyne of the propargyl group then allows for the "clicking" on of a reporter tag, such as a fluorophore or biotin, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sigmaaldrich.comnih.gov This enables the visualization or isolation of the protein-probe conjugate for further analysis. The ester linkage of the this compound can be considered a connectivity point for attaching a targeting ligand, thus completing the trifunctional probe design.

This compound in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker plays a critical role in the efficacy of a PROTAC, and the this compound scaffold is a valuable building block for linker synthesis.

The terminal alkyne of the propargyl group is a key functional group for the assembly of PROTACs via click chemistry. nih.govnih.govnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and reliable method for connecting the target-binding ligand and the E3 ligase ligand, which are often synthesized separately with complementary azide (B81097) and alkyne functionalities. nih.govnih.govnih.gov this compound can serve as a precursor to introduce a rigid alkyne-containing moiety into the PROTAC linker. The rigidity of the linker can be an important factor in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. nih.gov The synthesis of PROTACs often involves the use of building blocks containing terminal alkynes, such as propargyl bromide or propargyl alcohol, to construct the linker. nih.govchemrxiv.org this compound offers a similar functionality with the added feature of the benzoate group, which can be further modified to fine-tune the properties of the linker.

Enzyme Inhibition Studies with this compound Derivatives

The strategic incorporation of the prop-2-yn-1-yl (propargyl) moiety into various molecular scaffolds has been a key focus in medicinal chemistry, primarily due to its ability to act as a crucial pharmacophore in the design of enzyme inhibitors. This section delves into the application of this compound derivatives and their analogues in the inhibition of key enzymes such as cholinesterases and monoamine oxidases.

Cholinesterase Inhibition by Indole-Containing Prop-2-yn-1-yl Urea (B33335) Derivatives

In the quest for multifunctional agents to address neurodegenerative conditions like Alzheimer's disease, researchers have explored the synthesis of indole (B1671886) derivatives that combine a propargylamine (B41283) group with a urea moiety. researchgate.net A series of such compounds were designed to improve upon the activity and pharmacokinetic properties of existing drugs. researchgate.net

The investigation into their cholinesterase (ChE) inhibitory activity revealed that these compounds displayed non-selective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The presence of the urea functional group was found to be a significant contributor to the inhibition of the AChE enzyme. researchgate.net Notably, the addition of the propargylamine moiety did not diminish the inhibitory capacity of the compounds, indicating that the urea and carbamate (B1207046) moieties are highly involved in the activity. researchgate.net

One of the most potent multifunctional agents from this series, compound 6 , which contains a diethyl-urea moiety, demonstrated significant inhibitory activity against both AChE and BChE, with IC50 values of 3.70 μM and 2.82 μM, respectively. nih.gov Docking studies further elucidated that these compounds interact with important amino acids within the catalytic sites of both AChE and BChE. nih.gov

| Compound | eeAChE IC50 (μM) | eqBuChE IC50 (μM) |

|---|---|---|

| Compound 6 | 3.70 | 2.82 |

Monoamine Oxidase (MAO) Inhibition Studies

The propargylamine functional group is a well-established pharmacophore for the inhibition of monoamine oxidase (MAO) enzymes. researchgate.net Consequently, derivatives of this compound have been investigated for their potential as MAO inhibitors. The MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical targets in the treatment of neurological disorders. researchgate.net

Studies on indole derivatives incorporating a propargylamine moiety have shown that these compounds can exhibit potent and selective inhibition of MAO-B. researchgate.net For instance, in a series of synthesized indole derivatives, those possessing the propargylamine group showed good MAO-B inhibitory activity, with some compounds showing IC50 values significantly better than the reference drug, ladostigil. researchgate.netnih.gov

Specifically, compound 6 from this series was identified as a potent multifunctional agent, exhibiting inhibitory activity against both MAO-A and MAO-B with IC50 values of 4.31 μM and 2.62 μM, respectively. nih.gov Molecular docking studies have suggested that the propargylamine moiety is positioned in close proximity to the FAD cofactor of the MAO enzymes, which may account for the observed inhibitory activity and suggests a potential for irreversible inhibition. nih.gov

| Compound | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) |

|---|---|---|

| Compound 6 | 4.31 | 2.62 |

Local Anesthetic Research and this compound Analogues

The chemical structure of most local anesthetics consists of a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. wikipedia.org The benzoate ester is a common feature in many local anesthetics, with procaine (B135) being a well-known example. wikipedia.org Research in this area has focused on designing and synthesizing novel benzoate compounds to improve their anesthetic properties. nih.govnih.gov

The design of new local anesthetics has involved the modification of lead compounds like tetracaine (B1683103) and pramocaine to create novel benzoate derivatives. nih.govnih.gov These efforts have led to the synthesis of compounds with good local anesthetic effects and low toxicity. nih.govnih.gov While these studies did not specifically incorporate a prop-2-yn-1-yl group, the foundational role of the benzoate structure is clear.

The introduction of an alkyne moiety, such as the propargyl group, into the structure of local anesthetic analogues is an area of interest. The propargyl group can influence the lipophilicity and electronic properties of a molecule, which are key determinants of anesthetic potency and duration of action. Analogues of procaine and other benzoate-based local anesthetics that incorporate a prop-2-yn-1-yl group could therefore exhibit altered and potentially enhanced anesthetic profiles.

Ligands for Translocator Protein (TSPO) Based on Prop-2-yn-1-yl Derivatives

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane and is a promising target for the development of new therapeutic and diagnostic agents, particularly for neurodegenerative diseases and cancer. nih.govresearchgate.net The design and synthesis of high-affinity ligands for TSPO is an active area of research.

In the pursuit of novel TSPO ligands, researchers have explored the incorporation of a propargyl group to create "clickable" derivatives suitable for various applications, including the functionalization of nanoparticles. nih.gov A notable example is the synthesis of a PBR28 derivative carrying an alkyne group (PBR-alkyne). nih.gov PBR28 is a well-established TSPO ligand known for its high brain penetration and selectivity. nih.gov

The synthetic pathway for this derivative involved the preparation of 2-(prop-2-yn-1-yloxy)benzaldehyde, demonstrating a practical method for introducing the propargyl moiety. nih.gov In silico studies have shown that the derivatized PBR28 ligand maintains the ability to fit into the TSPO binding pocket. researchgate.net This research highlights the feasibility of designing and synthesizing prop-2-yn-1-yl derivatives as effective ligands for TSPO, opening avenues for the development of targeted drug delivery systems and diagnostic tools.

Prop 2 Yn 1 Yl Benzoate in Material Science and Nanotechnology

Fabrication of Self-Assembled Nanostructures Utilizing Prop-2-yn-1-yl Benzoate (B1203000) Derivatives

While Prop-2-yn-1-yl benzoate itself is not inherently amphiphilic, its terminal alkyne group is a key feature for derivatization, enabling the synthesis of amphiphilic molecules capable of self-assembly. The formation of well-defined nanostructures like micelles or polymersomes is driven by the spontaneous organization of amphiphilic block copolymers in a selective solvent. These copolymers possess both hydrophobic and hydrophilic segments.

The terminal alkyne of this compound can be readily modified through highly efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting this compound with a hydrophilic polymer chain containing a terminal azide (B81097) group (e.g., azide-terminated poly(ethylene glycol)), an amphiphilic block copolymer derivative is formed. In this derivative, the benzoate portion contributes to the hydrophobic block, while the poly(ethylene glycol) chain constitutes the hydrophilic block.

Once synthesized, these amphiphilic derivatives, when placed in an aqueous environment, will self-assemble to minimize unfavorable interactions between the hydrophobic block and water. This process leads to the formation of ordered nanostructures where the hydrophobic benzoate-containing cores are shielded from the water by a corona of the hydrophilic polymer chains. The specific morphology of these nanostructures (e.g., spherical micelles, cylindrical micelles, or vesicles) can be controlled by the relative lengths of the hydrophobic and hydrophilic blocks.

Contributions of this compound to Polymer Chemistry

The primary contribution of this compound to polymer chemistry lies in its utility as a functional building block for creating complex polymer architectures. The presence of the terminal alkyne group makes it an ideal substrate for post-polymerization modification and for the synthesis of graft copolymers using click chemistry.

In one common strategy, known as "grafting-to," a polymer backbone is first synthesized with pendant azide groups. Subsequently, this compound can be attached, or "clicked," onto these azide sites. This method allows for the precise introduction of benzoate functionalities along the polymer chain.

Alternatively, a related monomer, propargyl methacrylate, can be polymerized to create a polymer backbone where each repeating unit contains a pendant alkyne group. These alkyne-functionalized polymers then serve as a scaffold onto which other molecules, such as azide-terminated polymer chains, can be grafted. This "grafting-from" approach is highly efficient for producing densely grafted copolymers. The resulting graft copolymers, which may be amphiphilic, are valuable as emulsifiers, surface modifiers, and drug delivery vehicles.

Optical and Electronic Applications of this compound Functionalized Materials

Materials functionalized with this compound or its derivatives exhibit a range of interesting optical and electronic properties. The aromatic benzoate group can impart photoluminescence, while the alkyne group provides a reactive handle to construct larger π-conjugated systems suitable for photocatalysis and other electronic applications.

The introduction of a benzoate ester group into molecular systems has been shown to be a critical factor in inducing photoluminescent properties. Research has demonstrated that the ester modification can enhance or create fluorescence in various compounds. This effect is attributed to the promotion of π*→π electronic transitions.

For instance, a di-benzoate ester modified benzoxazine (B1645224) dimer has been investigated for its solid-state photoluminescence. elsevierpure.comresearchgate.net Studies revealed that the photoluminescence property originates specifically from the benzoate modification. elsevierpure.comresearchgate.net When excited with ultraviolet light, this compound emits fluorescence in the blue region of the spectrum. elsevierpure.com Similar photoluminescent behavior has been observed in other systems, where the introduction of an ester group to arene moieties, such as in phenylenediamine or pyrene (B120774) derivatives, improves the photoluminescence of the compounds. researchgate.net

Table 1: Photoluminescent Properties of a Di-Benzoate Ester Modified Benzoxazine Dimer

| Parameter | Value | Source |

|---|---|---|

| Excitation Wavelength Range | 265–320 nm | elsevierpure.comresearchgate.net |

| Primary Emission Peak | 490 nm | elsevierpure.comresearchgate.net |

| Secondary Emission Range | 440–480 nm | elsevierpure.comresearchgate.net |

| Emission Color | Blue | elsevierpure.com |

| CIE (x, y) Coordinates | (0.137–0.142, 0.200–0.262) | elsevierpure.com |

This compound serves as a valuable monomer for the synthesis of conjugated polymers used in photocatalysis. The terminal alkyne functionality is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction. researchgate.netnih.govkyoto-u.ac.jp

In a typical Sonogashira polymerization, this compound can be reacted with an aryl dihalide comonomer. This process links the aromatic rings via ethynylene (-C≡C-) bridges, creating a highly conjugated polymer backbone. Such polymers, often classified as poly(arylene ethynylene)s, possess delocalized π-electron systems that can absorb visible light.

Upon light absorption, these conjugated polymers can generate electron-hole pairs, which are essential for photocatalytic processes. The insoluble and robust nature of these crosslinked polymers allows them to be used as heterogeneous photocatalysts, which are easily recoverable and reusable. These materials have shown potential in driving various chemical transformations, including the selective oxidation of sulfides and the degradation of organic pollutants under visible-light irradiation. dntb.gov.ua The versatility of the Sonogashira coupling allows for the fine-tuning of the polymer's electronic properties by selecting different aryl dihalide comonomers, thereby optimizing the photocatalytic activity for specific applications. kyoto-u.ac.jp

Advanced Spectroscopic and Computational Analysis of Prop 2 Yn 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework of Prop-2-yn-1-yl benzoate (B1203000).

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of Prop-2-yn-1-yl benzoate provides a distinct fingerprint of the proton environments within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays characteristic signals for the aromatic, methylene (B1212753), and acetylenic protons. orgsyn.org

The protons on the phenyl ring typically appear as two multiplets in the downfield region. The two protons ortho to the ester group resonate at approximately 8.06-8.08 ppm, while the meta and para protons are observed at around 7.46 ppm and 7.55 ppm, respectively. orgsyn.org A key signal is the methylene protons (OCH₂) of the propargyl group, which appear as a doublet at 4.92 ppm with a coupling constant (J) of 2.4 Hz, indicating its proximity to the acetylenic proton. orgsyn.org The terminal acetylenic proton (C≡CH) itself is observed as a triplet at 2.53 ppm, with the same 2.4 Hz coupling constant, confirming its coupling to the methylene group. orgsyn.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ orgsyn.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 8.06-8.08 | m | 2H (ortho-aromatic) | |

| 7.55 | tt | 7.4, 1.2 | 1H (para-aromatic) |

| 7.46 | t | 7.9 | 2H (meta-aromatic) |

| 4.92 | d | 2.4 | 2H (OCH₂) |

| 2.53 | t | 2.4 | 1H (C≡CH) |

¹³C NMR Spectroscopic Characterization

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the ester is readily identified by its characteristic downfield shift.

In CDCl₃, the ester carbonyl carbon (C=O) signal appears at 165.7 ppm. orgsyn.org The aromatic carbons resonate in the 128-134 ppm range, with signals at 133.3 ppm (para), 129.7 ppm (ortho), 129.3 ppm (ipso), and 128.4 ppm (meta). orgsyn.org The two sp-hybridized carbons of the alkyne moiety are found at 77.7 and 75.0 ppm. orgsyn.org The sp³-hybridized methylene carbon (OCH₂) is located further upfield at 52.4 ppm. orgsyn.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ orgsyn.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 165.7 | C=O |

| 133.3 | para-Ar-C |

| 129.7 | ortho-Ar-C |

| 129.3 | ipso-Ar-C |

| 128.4 | meta-Ar-C |

| 77.7 | C ≡CH |

| 75.0 | C≡C H |

| 52.4 | OCH₂ |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation pathways of a molecule upon ionization.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, allowing for the confident determination of its elemental formula. For this compound (C₁₀H₈O₂), the calculated exact mass is 160.0524 g/mol . nih.gov High-resolution analysis, for instance using Fast Atom Bombardment (FAB), has found the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 161.0604, which is in excellent agreement with the calculated value of 161.0602 for C₁₀H₉O₂. orgsyn.org This confirms the molecular formula of the compound.

Under electron ionization (EI) conditions, the molecule undergoes characteristic fragmentation. The most abundant fragment ion is typically the benzoyl cation (C₆H₅CO⁺) at m/z 105. nih.gov Subsequent loss of carbon monoxide from this fragment leads to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most definitive method for establishing the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of a closely related derivative, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, provides valuable insight into the expected solid-state conformation. researchgate.net This related structure was found to crystallize in the orthorhombic system with the space group Pca2₁. researchgate.net Such studies reveal the planarity of the benzoate ring and the specific torsion angles that define the orientation of the propargyl group relative to the aromatic core. It is expected that this compound would exhibit similar fundamental structural characteristics.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry serves as a powerful complement to experimental spectroscopic data. Methods such as Density Functional Theory (DFT) can be employed to model the molecular structure of this compound and predict its spectroscopic properties.

Computational approaches can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data of related structures.

Predict NMR Spectra: Calculate ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic factors influencing the chemical shifts.

Analyze Molecular Orbitals: Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties.

While specific computational studies on this compound are not detailed in the searched literature, these methods represent a standard approach for gaining further insights beyond what is available from purely experimental techniques.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into the geometry, stability, and reactivity of a compound like this compound. DFT studies, although not extensively reported specifically for this compound, are routinely used to predict molecular properties with high accuracy.

DFT calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Following optimization, various electronic properties can be calculated.

Key molecular properties that can be determined through DFT include:

Total Energy: An indicator of the molecule's stability.

Dipole Moment: Provides information about the polarity of the molecule and its interactions with polar solvents.

Atomic Charges: Reveals the distribution of electron density across the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure.

Table 1: Predicted Molecular Properties of this compound from Computational Methods

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 160.05242949 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

This data is computationally generated and sourced from the PubChem database. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding and predicting the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the ester group, as these are the regions with the highest electron density. The LUMO is likely to be distributed over the carbonyl group and the benzene ring, which can accept electron density. The presence of the alkyne group can also influence the energies of the frontier orbitals.

The HOMO-LUMO energy gap is a key descriptor in determining the bioactivity of molecules. A smaller gap often correlates with higher reactivity, which can be a desirable trait in the design of therapeutic agents. The lower the energy gap, the more easily the molecule can be polarized and interact with biological targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These interactions are crucial for the biological activity of the compound.

While specific molecular docking studies for this compound are not widely published, studies on similar benzoate derivatives provide insights into the potential interactions. For example, in a study on eugenyl benzoate derivatives as inhibitors of the BCL-2 protein in colorectal cancer, molecular docking was used to predict the binding modes of the compounds within the active site of the protein. nih.govresearchgate.net

The docking process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms and assigning atomic charges.

Defining the Binding Site: A specific region on the protein where the ligand is expected to bind is defined.

Docking Simulation: A scoring function is used to evaluate the different possible binding poses of the ligand in the active site, and the pose with the most favorable binding energy is selected.

Key interactions that are typically analyzed in docking studies include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.

π-π Stacking: This occurs between aromatic rings of the ligand and the protein.

For this compound, the benzene ring could participate in π-π stacking and hydrophobic interactions, while the ester group could act as a hydrogen bond acceptor. The propargyl group might also engage in specific interactions within the binding pocket. The results of molecular docking studies can provide valuable information for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

While a specific QSAR study on this compound derivatives is not readily available, a study on eugenyl benzoate derivatives provides a relevant example. nih.govresearchgate.net In this study, the researchers developed a QSAR model to predict the cytotoxic activity of the compounds against HT29 colon cancer cells. nih.govresearchgate.net The resulting QSAR equation was: Log 1/IC₅₀ = -0.865 - 0.210 (LogP)² + 1.264 (LogP) - 0.994 CMR nih.govresearchgate.net

In this equation:

IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

LogP is the logarithm of the octanol-water partition coefficient, a measure of the compound's hydrophobicity.

CMR is the calculated molar refractivity, which is related to the compound's steric properties.

This model indicated that both hydrophobicity and steric factors play a significant role in the biological activity of these benzoate derivatives, with hydrophobicity being the more dominant factor. nih.govresearchgate.net A similar approach could be applied to a series of this compound derivatives to guide the design of new compounds with improved activity.

Intermolecular Interaction Energy Calculations and Energy Frameworks

Intermolecular interactions play a crucial role in determining the solid-state properties of a compound, such as its crystal packing, melting point, and solubility. Computational methods can be used to calculate the energies of these interactions and to visualize them as energy frameworks. This analysis provides a deeper understanding of the forces that govern the supramolecular assembly of molecules in a crystal.

The calculation of intermolecular interaction energies typically involves identifying pairs of interacting molecules in the crystal lattice and then using quantum mechanical methods to determine the strength of their interaction. These interactions can be classified into different types, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Energy frameworks are a graphical representation of the interaction energies within a crystal structure. They are constructed by connecting the centers of mass of interacting molecules with cylinders, where the radius of the cylinder is proportional to the strength of the interaction. This provides a visual and intuitive way to understand the dominant interactions in the crystal packing.

For this compound, one would expect the crystal packing to be influenced by a combination of interactions. The aromatic rings could lead to π-π stacking interactions, while the polar ester group could participate in dipole-dipole interactions. The propargyl group, with its terminal alkyne, could also be involved in C-H···π or C-H···O interactions. A detailed analysis of the intermolecular interaction energies and energy frameworks would provide valuable insights into the solid-state behavior of this compound.

Computational Studies on Regioselectivity in Reactions Involving this compound

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Computational chemistry provides powerful tools to predict and understand the regioselectivity of chemical reactions. For reactions involving this compound, computational studies can help to determine which site on the molecule is most likely to react.

For example, in an electrophilic aromatic substitution reaction on the benzoate ring, computational methods can be used to calculate the relative energies of the intermediates formed by attack at the ortho, meta, and para positions. The position that leads to the most stable intermediate is predicted to be the major product. This is often determined by calculating the distribution of atomic charges and the energies of the frontier molecular orbitals.

Similarly, for reactions involving the propargyl group, such as addition reactions to the triple bond, computational studies can be used to predict the regioselectivity. By calculating the energies of the possible transition states and products, the most favorable reaction pathway can be identified.

DFT calculations are particularly well-suited for studying regioselectivity. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates and to calculate their relative energies. This information provides a detailed understanding of the factors that control the regioselectivity of the reaction. While specific studies on the regioselectivity of reactions involving this compound are not prevalent in the literature, the established computational methodologies can be readily applied to investigate its reactivity in various chemical transformations.

Future Research Directions and Unexplored Avenues for Prop 2 Yn 1 Yl Benzoate

Development of Novel and Sustainable Synthetic Methodologies for Prop-2-yn-1-yl Benzoate (B1203000)

While traditional esterification methods are effective for the synthesis of Prop-2-yn-1-yl benzoate, future research should focus on the development of more sustainable and efficient synthetic routes. Exploring greener alternatives to conventional catalysis and reaction conditions is a key area for investigation.

Key Research Areas:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the esterification of propargyl alcohol with benzoic acid presents a green and highly selective synthetic route. Biocatalysis often proceeds under mild reaction conditions, reducing energy consumption and the formation of byproducts.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. riken.jp The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process. organic-chemistry.orgacs.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates and improve yields in esterification reactions. Investigating the application of ultrasound to the synthesis of this compound could lead to reduced reaction times and energy input.